molecular formula C22H11BrCl4N2O4 B1264429 (-)-marinopyrrole B

(-)-marinopyrrole B

Cat. No. B1264429
M. Wt: 589 g/mol
InChI Key: XAANSONIBUCODQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(-)-marinopyrrole B is a member of the class of pyrroles that is 1'H-1,3'-bipyrrole substituted by a bromo group at position 3, four chloro groups at positions 4, 4', 5 and 5' and two 2-hydroxybenzoyl moieties at positions 2 and 2'. It is isolated from Streptomyces sp.CNQ-418 and exhibits cytotoxic and antibacterial activities. It has a role as an antimicrobial agent, an antibacterial agent, a bacterial metabolite and a marine metabolite. It is an organochlorine compound, a member of phenols, a member of pyrroles, an organobromine compound and an aromatic ketone.

Scientific Research Applications

Antibiotic Properties

  • Potent Antibiotic Activities : Marinopyrroles, including (-)-marinopyrrole B, have demonstrated potent antibiotic activities, especially against methicillin-resistant Staphylococcus aureus (MRSA) (Hughes et al., 2008). This makes them promising candidates for addressing antibiotic resistance.
  • Synthetic Approaches : The total synthesis of (-)-marinopyrrole B has been achieved, enhancing its potential for further study and application in antibiotic research (Cheng et al., 2013).

Anticancer Potential

  • Targeting Cancer Cells : Marinopyrrole A, closely related to marinopyrrole B, has been shown to have significant activity against human cancer cells, such as HCT-116, indicating a potential role for (-)-marinopyrrole B in cancer research (Li, 2012).
  • Disruption of Protein-Protein Interactions : Marinopyrrole derivatives have been studied for their ability to disrupt binding between pro-apoptotic and pro-survival proteins, a mechanism relevant to cancer therapy (Cheng et al., 2014).

Biosynthetic Insights

  • Novel Enzymology : The biosynthesis of marinopyrroles like (-)-marinopyrrole B involves unique enzymatic processes, offering insights into novel biochemical pathways (Ryan et al., 2010).

Chemical Properties

  • Unique Structural Features : Marinopyrroles possess a unique 1,3'-bipyrrole core with several halogen substituents, which is of interest in organic chemistry and natural product synthesis (Hughes et al., 2010).

properties

Product Name

(-)-marinopyrrole B

Molecular Formula

C22H11BrCl4N2O4

Molecular Weight

589 g/mol

IUPAC Name

[3-[4-bromo-2,3-dichloro-5-(2-hydroxybenzoyl)pyrrol-1-yl]-4,5-dichloro-1H-pyrrol-2-yl]-(2-hydroxyphenyl)methanone

InChI

InChI=1S/C22H11BrCl4N2O4/c23-13-14(24)22(27)29(17(13)20(33)10-6-2-4-8-12(10)31)18-15(25)21(26)28-16(18)19(32)9-5-1-3-7-11(9)30/h1-8,28,30-31H

InChI Key

XAANSONIBUCODQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=C(C(=C(N2)Cl)Cl)N3C(=C(C(=C3Cl)Cl)Br)C(=O)C4=CC=CC=C4O)O

synonyms

marinopyrrole B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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